4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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Description
4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a useful research compound. Its molecular formula is C19H18Cl3N3S2 and its molecular weight is 458.84. The purity is usually 95%.
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Mechanism of Action
Mode of Action
- , a structurally similar compound, is a mild antiseptic found in throat lozenges. It kills bacteria and viruses associated with mouth and throat infections . Dichlorobenzyl alcohol’s antiseptic action is thought to involve:
- This disrupts microbial cell membranes and essential proteins. This interferes with their function. This contributes to local anesthetic effects .
Biological Activity
4-Chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide (CAS No. 344273-55-8) is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article discusses the biological activity of this specific compound, supported by data tables and case studies.
The molecular formula of this compound is C19H18Cl3N3S2, with a molecular weight of approximately 458.86 g/mol. The compound features multiple chlorine substituents and sulfur atoms that contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C19H18Cl3N3S2 |
Molecular Weight | 458.86 g/mol |
Boiling Point | 607.3 ± 65.0 °C (predicted) |
Density | 1.39 g/cm³ |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazole derivatives, including those similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against human colon cancer cell lines (HCT116) with an IC50 value of 4.363 μM, indicating promising anticancer activity compared to established drugs like doxorubicin .
Case Study: Anticancer Activity Assessment
A study evaluated various triazole derivatives for their anticancer effects using in vitro assays. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
4-Chlorobenzyl Triazole | HCT116 | 4.363 |
Doxorubicin | HCT116 | 0.5 |
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against various pathogens, including bacteria and fungi. For example, related triazoles have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties .
Case Study: Antimicrobial Efficacy
In a comparative study of triazole derivatives:
Compound | Microorganism | Method | Zone of Inhibition (mm) |
---|---|---|---|
Triazole A | Staphylococcus aureus | Disk Diffusion | 15 |
Triazole B | Candida albicans | Disk Diffusion | 12 |
The biological activity of triazoles is often attributed to their ability to interfere with cellular processes in target organisms. In cancer cells, these compounds may induce apoptosis or inhibit proliferation through various pathways, including the modulation of enzyme activity involved in DNA synthesis and repair .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-10-13-3-6-15(20)7-4-13)23-24-19(25)27-11-14-5-8-16(21)9-17(14)22/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEYBIDWDCNOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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